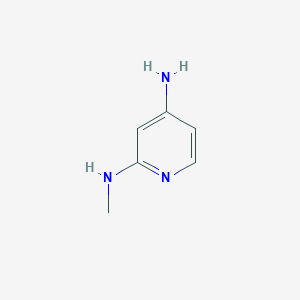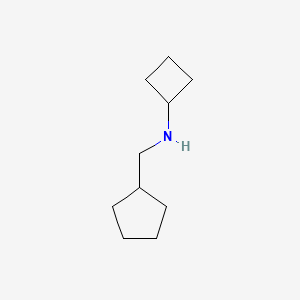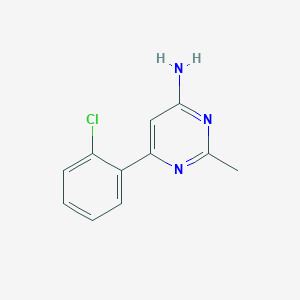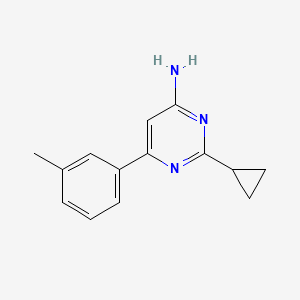
N2-methylpyridine-2,4-diamine
Vue d'ensemble
Description
N2-methylpyridine-2,4-diamine, also known as MPD, is a heterocyclic organic compound. It has a molecular weight of 123.16 and its IUPAC name is N2-methyl-2,4-pyridinediamine . The compound is used in several pharmaceutical and industrial applications due to its unique chemical and biological properties.
Molecular Structure Analysis
The InChI code for N2-methylpyridine-2,4-diamine is1S/C6H9N3/c1-8-6-4-5(7)2-3-9-6/h2-4H,1H3,(H3,7,8,9) . This indicates that the compound has a pyridine ring with two amine groups at positions 2 and 4, and a methyl group attached to the nitrogen at position 2 . Physical And Chemical Properties Analysis
N2-methylpyridine-2,4-diamine has a molecular weight of 123.16 . The hydrochloride form of the compound is a light-yellow to brown powder or crystals . It is soluble in water and has a strong odor.Applications De Recherche Scientifique
Pharmaceutical Research: CDK Inhibitors
N2-methylpyridine-2,4-diamine: has been studied for its potential as a building block in the synthesis of cyclin-dependent kinase (CDK) inhibitors . CDKs are crucial for cell cycle regulation and gene transcription. Inhibitors targeting CDKs have been explored for their therapeutic potential, particularly in cancer treatment. For instance, derivatives of this compound have shown potent inhibitory activities against CDK2/cyclin A and CDK9/cyclin T1 systems, which are essential for cell cycle progression and transcriptional regulation .
Antiproliferative Agents
Continuing from its role in CDK inhibition, N2-methylpyridine-2,4-diamine derivatives have demonstrated significant antiproliferative effects against various tumor cell lines . This includes activity against triple-negative breast cancer (TNBC) cell lines, indicating a promising avenue for developing new cancer therapies .
Material Science: Organic Synthesis
In material science, N2-methylpyridine-2,4-diamine serves as a precursor in organic synthesis processes. Its molecular structure allows for various substitutions that can lead to the formation of novel compounds with potential applications in creating new materials or enhancing the properties of existing ones .
Chemical Synthesis: Intermediate Compound
This compound is used as an intermediate in the chemical synthesis of more complex molecules. Its reactivity due to the presence of amino groups makes it a valuable component in constructing diverse chemical entities .
Biological Studies: Enzyme Interaction
N2-methylpyridine-2,4-diamine: can be utilized in biological studies to investigate enzyme interactions. Its structure can mimic certain substrates or inhibitors, providing insights into enzyme mechanisms and potential drug targets .
Analytical Chemistry: Chromatography
In analytical chemistry, derivatives of N2-methylpyridine-2,4-diamine could be used as standards or reagents in chromatographic techniques to help identify and quantify substances within a sample .
Biochemistry: Protein Modification
The compound’s reactive amino groups can be employed in biochemistry for protein modification. This can be particularly useful in studying protein function and interactions, as well as in developing biochemical assays .
Nanotechnology: Nanomaterials Fabrication
Finally, in the field of nanotechnology, N2-methylpyridine-2,4-diamine might be explored for the fabrication of nanomaterials. Its chemical properties could facilitate the development of nanostructures with specific characteristics for use in various high-tech applications .
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .
Mécanisme D'action
Target of Action
N2-methylpyridine-2,4-diamine primarily targets Cyclin-dependent kinases (CDKs) . CDKs are pivotal kinases in cell cycle transition and gene transcription . They play a crucial role in controlling the cell cycle, and their dysregulation can lead to uncontrolled cell proliferation, a hallmark of cancer .
Mode of Action
N2-methylpyridine-2,4-diamine interacts with its targets, the CDKs, by inhibiting their activity . This inhibition disrupts the normal cell cycle progression, particularly affecting the transition from the G2 phase to the M phase .
Biochemical Pathways
The inhibition of CDKs by N2-methylpyridine-2,4-diamine affects multiple biochemical pathways. The most significant of these is the disruption of the cell cycle, leading to cell cycle arrest in the G2/M phase . This disruption can lead to the death of rapidly dividing cells, such as cancer cells .
Pharmacokinetics
The compound’s molecular weight of 12316 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The primary result of N2-methylpyridine-2,4-diamine’s action is the induction of cell cycle arrest in the G2/M phase . This can lead to the death of the affected cells, particularly if they are rapidly dividing, such as cancer cells .
Propriétés
IUPAC Name |
2-N-methylpyridine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-8-6-4-5(7)2-3-9-6/h2-4H,1H3,(H3,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDLZUIAPBQUQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696378 | |
| Record name | N~2~-Methylpyridine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-methylpyridine-2,4-diamine | |
CAS RN |
920520-39-4 | |
| Record name | N~2~-Methylpyridine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-Bromothiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1464680.png)

![[1-(3,3,5-Trimethylcyclohexyl)piperidin-4-yl]methanamine](/img/structure/B1464686.png)
![2-Oxo-1-[(propylcarbamoyl)methyl]-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B1464688.png)
![[1-(3-Fluorobenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464689.png)

![N-[(2-methylphenyl)methyl]cyclobutanamine](/img/structure/B1464692.png)

![2-[4-(Dimethylsulfamoyl)phenyl]propanoic acid](/img/structure/B1464695.png)



![Methyl 2-[(5-bromopyridin-2-yl)(methyl)amino]acetate](/img/structure/B1464700.png)